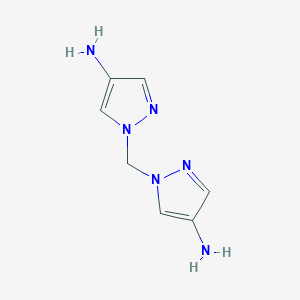

1,1'-Methylenebis(1H-pyrazol-4-amine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1’-Methylenebis(1H-pyrazol-4-amine)” is a chemical compound with the molecular formula C7H10N6 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1,1’-Methylenebis(1H-pyrazol-4-amine)”, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis

The molecular structure of “1,1’-Methylenebis(1H-pyrazol-4-amine)” consists of two pyrazole rings connected by a methylene bridge . Each pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “1,1’-Methylenebis(1H-pyrazol-4-amine)”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1,1'-Methylenebis(1H-pyrazol-4-amine) has been used in the synthesis of various organic compounds. For example, its reaction with iodine in the presence of iodic acid leads to 4,4'-diiodo derivatives, which can be further used to form oligomeric compounds through polycondensation with p-diethynylbenzene. This process results in oligomeric products with a molecular weight exceeding 9000, indicating its utility in creating large organic molecules (Potapov, Khlebnikov, & Vasilevskii, 2006).

Structural Analysis and Bioactivities

The structure of pyrazole derivatives, including those related to 1,1'-Methylenebis(1H-pyrazol-4-amine), has been extensively studied. X-ray crystallography and various spectroscopic techniques have been used to elucidate the structure of these compounds. The importance of these studies lies in their potential bioactivities, including antitumor, antifungal, and antibacterial effects, suggesting possible pharmaceutical applications (Titi et al., 2020).

Applications in Material Science

1,1'-Methylenebis(1H-pyrazol-4-amine) and its derivatives have been used in material science research. This includes the synthesis of Schiff bases and their potential use in various industrial applications. The ability to form Schiff bases indicates the compound's reactivity and potential utility in creating new materials (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Cytotoxic Activity

Some derivatives of 1,1'-Methylenebis(1H-pyrazol-4-amine) exhibit significant cytotoxic activity. This property is crucial for the development of new anticancer drugs and therapies. For instance, 1,1'-dibenzyl-3,3', 5,5'-tetramethyl-4,4'-bispyrazole has shown powerful cytotoxic effects, making it a potential candidate for cancer treatment research (Cuadro, Elguero, & Navarro, 1985).

Corrosion Inhibition

Compounds derived from 1,1'-Methylenebis(1H-pyrazol-4-amine) have been studied for their effectiveness in corrosion inhibition. This is particularly relevant in the field of materials engineering and preservation, where preventing corrosion is a significant challenge. Studies have shown that certain bipyrazolic compounds are effective in inhibiting the corrosion of iron in acidic media, indicating their potential as corrosion inhibitors (Chetouani et al., 2005).

Safety and Hazards

The safety data sheet for a related compound, 1-Methyl-1H-pyrazol-4-amine, indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-[(4-aminopyrazol-1-yl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-6-1-10-12(3-6)5-13-4-7(9)2-11-13/h1-4H,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVFVPULSVGKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CN2C=C(C=N2)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2464536.png)

![2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2464541.png)

![2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2464542.png)

![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)

![(1R,5S)-8-(2,5-dimethylbenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)

![methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2464555.png)